Piridin-4-one

Tautomerism Structural biology Molecular recognition

4-Pyridone (C₅H₅NO, CAS 108-96-3, molecular weight 95.10 g/mol), also designated 4(1H)-pyridinone, pyridin-4(1H)-one, or 4-pyridinone, is a six-membered nitrogen-containing heterocycle bearing a carbonyl at the 4-position relative to the ring nitrogen. It belongs to the pyridinone class, which is distinguished from pyridine by the presence of an amide-type carbonyl that fundamentally alters hydrogen-bonding capacity, ionization behavior, and tautomeric preference.

Molecular Formula C5H5NO
Molecular Weight 95.10 g/mol
Cat. No. B8482464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiridin-4-one
Molecular FormulaC5H5NO
Molecular Weight95.10 g/mol
Structural Identifiers
SMILESC1C=NC=CC1=O
InChIInChI=1S/C5H5NO/c7-5-1-3-6-4-2-5/h1,3-4H,2H2
InChIKeyMPOYBFYHRQBZPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 4-Pyridone (4(1H)-Pyridinone) Remains a High-Value Heterocyclic Scaffold for Medicinal Chemistry Procurement


4-Pyridone (C₅H₅NO, CAS 108-96-3, molecular weight 95.10 g/mol), also designated 4(1H)-pyridinone, pyridin-4(1H)-one, or 4-pyridinone, is a six-membered nitrogen-containing heterocycle bearing a carbonyl at the 4-position relative to the ring nitrogen. It belongs to the pyridinone class, which is distinguished from pyridine by the presence of an amide-type carbonyl that fundamentally alters hydrogen-bonding capacity, ionization behavior, and tautomeric preference . Unlike its constitutional isomer 2-pyridone, 4-pyridone exists almost exclusively as the lactam (oxo) tautomer in condensed-phase media, imparting a predictable H-bond donor/acceptor geometry, a substantially higher dipole moment (~6.0–6.9 D vs. ~4.0–4.2 D for 2-pyridone), and a conjugate-acid pKₐ of ~3.27 that keeps the scaffold neutral under most physiological and formulation conditions [1][2]. These properties make the 4-pyridone core a privileged scaffold in antibacterial, antimalarial, anti-inflammatory, iron-chelating, and kinase-targeted drug discovery programs, and a non-interchangeable building block in synthetic and medicinal chemistry workflows .

Why Within-Class Substitution of 4-Pyridone with 2-Pyridone, 3-Hydroxypyridin-4-one, or Piperidin-4-one Routinely Fails in Drug Discovery and Chemical Biology


The pyridinone family harbors positional isomers and derivatives with markedly divergent physicochemical and pharmacodynamic profiles that preclude generic interchange. 4-Pyridone and 2-pyridone differ in the position of the carbonyl relative to the ring nitrogen, which shifts their tautomeric equilibria, conjugate-acid pKₐ (3.27 vs. 0.7–1.25), dipole moments (6.9 vs. 4.0–4.2 D), and nucleophilic reactivity of their anions (100-fold weaker Lewis base for 4-pyridone) [1][2]. In biological systems, these differences translate into distinct target-binding modes: 4-pyridone-based FabI inhibitors retain activity against triclosan-resistant Staphylococcus aureus strains, whereas 2-pyridone series do not, and 9 of 17 4-pyridone anti-inflammatory candidates were active in a carrageenan edema model while the corresponding 2-pyridone set was entirely inactive [3][4]. 3-Hydroxypyridin-4-ones (e.g., deferiprone) introduce an additional metal-chelating functionality absent in the parent 4-pyridone, while piperidin-4-one lacks aromaticity altogether. Consequently, substituting any of these analogs without experimental re-validation of target engagement, selectivity, and ADME profile carries a high risk of project failure [5].

4-Pyridone Product-Specific Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Tautomeric Purity: 4-Pyridone Is the Only Form Detectable in Solution, Unlike 2-Pyridone Which Exists as a Dynamic Mixture

In condensed-phase media (ethanol, aqueous buffer), 4-pyridone exists exclusively as the lactam (oxo, C=O) tautomer, while 2-pyridone exists as an equilibrium mixture of lactam and lactim (hydroxy) tautomers [1]. DFT calculations at the BHandHLYP/6-311+G(d,p) level confirm that tautomerization of 4-pyridone results in a greater aromaticity gain (quantified by HOMA, EDDB, NICS, and AICD indices) than tautomerization of 2-pyridone, driven by Pauli repulsion relief in the 4-pyridone lactam [2]. This tautomeric homogeneity ensures that ligand–target H-bond geometry (C=O acceptor paired with N–H donor in the 1H-unsubstituted form) is predictable and stable across experimental conditions, whereas 2-pyridone-based ligands require explicit tautomer enumeration for docking, free-energy perturbation, and SAR interpretation . The N–H···O H-bonding enthalpy between 4-pyridones in a chain can reach 23 kcal/mol for central H-bonds (DFT counterpoise-corrected), and 9.90 kcal/mol for a single dimer, providing a quantitative basis for supramolecular assembly design [3].

Tautomerism Structural biology Molecular recognition Crystallography

Ionization-State Control: 4-Pyridone Remains Neutral at Physiological pH, Whereas 2-Pyridone Is Partially Protonated

The conjugate-acid pKₐ of parent 4-pyridone is 3.27, compared with 0.7 and 1.25 for 2-pyridone [1]. At pH 7.4, this means 4-pyridone is >99.99% neutral, while 2-pyridone is predominantly neutral but retains a measurable fraction of the positively charged pyridinium form (approximately 0.6–5% depending on the dominant pKₐ). Furthermore, 4-pyridone's N–H deprotonation pKₐ is 11.09, meaning the scaffold remains neutral across the entire pH 4–10 range, whereas pyridine itself (pKₐ conjugate acid ~5.2) is partially protonated at lysosomal pH (5.0–5.5) [2]. The dipole moment of 4-pyridone (6.9 D) is ~1.7-fold larger than that of 2-pyridone (4.0–4.2 D), conferring stronger polar interactions with solvent and target without incurring a formal charge [1]. Measured chromatographic logD₇.₄ values for 4-pyridone/4-quinolone matched pairs were identical or very similar, confirming that 4-pyridone occupies a predictable lipophilicity window for a given substituent set [3].

Physicochemical profiling Permeability logD Drug likeness

Antibacterial Potency and Resistance-Breaking Profile: 4-Pyridone PT166 Achieves Nanomolar FabI Ki and Retains Activity Against Triclosan-Resistant MRSA

The 4-pyridone compound PT166 (US Patent 10,071,965) demonstrates potent inhibition of the S. aureus FabI enzyme with a Kᵢ of 2.7 nM and an MIC of 0.24 µg/mL against S. aureus strain RN4220, including in vivo efficacy against methicillin-resistant S. aureus (MRSA, strain BAA1762) in a neutropenic mouse model [1]. Separately, a 4-pyridone HTS hit was optimized to derivative 29, achieving an MIC₉₀ of 0.5 µg/mL against S. aureus, with full retention of activity against a triclosan-resistant strain—a property not observed in the preceding 2-pyridone FabI inhibitor series, strongly implying a distinct binding mode at the FabI active site [2]. The structurally related 2-pyridone FabI inhibitor AFN-1252 (acrylamide 30) achieved a superior MIC₉₀ of ≤0.008 µg/mL against S. aureus, but is a pure FabI inhibitor with a Staphylococci-restricted spectrum and poor aqueous solubility that limited oral absorption; more soluble 4-pyridone-based analogs such as CG400462 (32) were developed to overcome this solubility liability [2].

Antibacterial FabI inhibitor MRSA Drug resistance Enoyl-ACP reductase

Anti-Inflammatory Activity: 9 of 17 4-Pyridones Active vs. 0 of 2-Pyridones Active in Carrageenan-Induced Edema

In a landmark comparative study by Pierce et al. (J. Med. Chem. 1982), several N-alkyl- and N-arylacetoacetamides were self-condensed to generate a panel of 2-pyridones (from N-alkyl precursors) and 4-pyridones (from N-aryl precursors), which were then tested in a carrageenan-induced pedal edema assay in rats [1]. None of the 2-pyridone compounds exhibited detectable anti-inflammatory activity. In contrast, 9 out of 17 4-pyridone derivatives (53%) were active, with one optimized compound (4g) demonstrating dose-response efficacy and quantifiable ED₅₀ values. Toxicity assessment via approximate LD₅₀ determination in mice by multidimensional observational assay indicated that most active 4-pyridones were non-toxic at efficacious doses [1]. This represents a binary activity cliff between the two positional isomers that cannot be predicted from physicochemical properties alone and underscores the functional divergence encoded solely by the position of the carbonyl group on the pyridinone ring.

Anti-inflammatory COX/LOX-independent Edema model Non-steroidal Phenotypic screening

Metabolic Stability Gradient: 4-Pyridones Systematically Outperform 4-Quinolones and 9-Acridones in Matched Molecular Pair Analysis

Ren et al. (ACS Med. Chem. Lett. 2025) performed a systematic comparison of hydrophobicity, aqueous solubility, and metabolic stability across matched sets of 4-pyridones, 4-quinolones, and 9-acridones [1]. All 4-pyridone/4-quinolone pairs showed identical or very similar chromatographic logD₇.₄ values and aqueous solubility, allowing metabolic stability differences to be attributed primarily to scaffold-intrinsic factors rather than lipophilicity. Metabolic stability increased steadily from 9-acridones (least stable) to 4-quinolones to 4-pyridones (most stable), consistent with the progressive increase in Fsp³ (fraction of sp³-hybridized carbons) and the corresponding decrease in logD that reduces CYP-mediated oxidative metabolism [1]. The gain in metabolic stability was most pronounced for 4-pyridone/4-quinolone pairs lacking additional polar functional groups or heterocycles, indicating that the 4-pyridone core itself confers a measurable intrinsic stability advantage over the benzannulated 4-quinolone and 9-acridone scaffolds [1].

Metabolic stability Microsomal clearance Fsp3 logD Matched molecular pairs

Antimalarial Potency Gain: Diaryl Ether 4-Pyridones Exhibit >500-Fold IC₅₀ Improvement Over Parent Clopidol and Superiority Over Chloroquine

Yeates et al. (J. Med. Chem. 2008) systematically explored the structure–activity relationships of diaryl ether-substituted 4-pyridones derived from the anticoccidial drug clopidol [1]. Relative to clopidol, the most active 4-pyridone derivatives achieved >500-fold improvement in IC₅₀ for inhibition of P. falciparum in vitro and approximately 100-fold improvement in ED₅₀ against P. yoelii in a murine malaria model [1]. These compounds were also reported to be superior to chloroquine in both in vitro and in vivo antimalarial potency, acting through selective inhibition of mitochondrial electron transport at the cytochrome bc₁ complex—a mechanism distinct from chloroquine's heme-polymerization inhibition and therefore relevant for chloroquine-resistant strains [1][2].

Antimalarial Plasmodium falciparum Cytochrome bc1 Mitochondrial electron transport SAR

Where 4-Pyridone Delivers Measurable Advantage: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Antibacterial Lead Generation Targeting Multidrug-Resistant Gram-Positive Pathogens (MRSA, VISA)

Procure 4-pyridone-based FabI inhibitor scaffolds (exemplified by PT166 with Kᵢ = 2.7 nM, MIC = 0.24 µg/mL) as starting points for structure-based lead optimization against methicillin-resistant and vancomycin-intermediate S. aureus. The 4-pyridone scaffold retains activity against triclosan-resistant FabI mutants, unlike 2-pyridone analogs, enabling development of resistance-breaking antibiotics [1][2]. Parallel exploration of solubility-optimized analogs (e.g., CG400462) addresses the absorption limitations observed with the 2-pyridone clinical candidate AFN-1252 [2].

Antimalarial Drug Discovery for Chloroquine-Resistant Plasmodium falciparum

Deploy diaryl ether-substituted 4-pyridones as validated antimalarial leads with >500-fold IC₅₀ improvement over clopidol and superiority over chloroquine in both in vitro and in vivo models. These compounds inhibit mitochondrial cytochrome bc₁ complex—a target distinct from chloroquine's heme-polymerization mechanism—offering a rational strategy to overcome chloroquine resistance [3]. The established SAR around the diaryl ether side chain provides a well-characterized chemical space for further optimization of potency, selectivity, and pharmacokinetics [3].

Phenotypic Anti-Inflammatory Screening Library Design

When constructing a compound library for phenotypic screening of non-steroidal anti-inflammatory candidates, prioritize 4-pyridone scaffolds over 2-pyridone analogs. Historical head-to-head data demonstrate a 53% hit rate (9/17 active) for 4-pyridones vs. 0% for 2-pyridones in the carrageenan-induced edema model, with lead compound 4g showing dose-dependent efficacy and a favorable acute toxicity window (LD₅₀/ED₅₀ >10 in mice) [4]. This enrichment provides a cost-effective screening strategy with reduced false-negative rates.

Scaffold Replacement for Metabolic Stability Optimization in Lead Series

Use 4-pyridone as a metabolically stable isosteric replacement for 4-quinolone or 9-acridone cores in lead optimization campaigns. Matched molecular pair analysis shows that 4-pyridones systematically exhibit the highest microsomal stability among the three scaffold classes, while maintaining identical or very similar hydrophobicity (logD₇.₄) and aqueous solubility to their 4-quinolone counterparts [5]. This substitution can reduce hepatic clearance without altering target-binding pharmacophores, accelerating the transition from hit to development candidate.

Quote Request

Request a Quote for Piridin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.